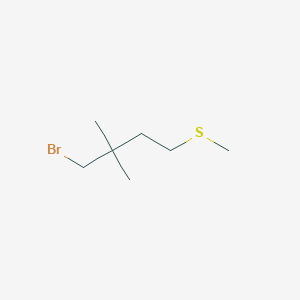
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C7H15BrS and a molecular weight of 211.16 g/mol . This compound is characterized by the presence of a bromine atom, a methylsulfanyl group, and a butane backbone. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane can be synthesized through various methods. One common approach involves the bromination of 2,2-dimethyl-4-(methylsulfanyl)butane using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: 2,2-Dimethyl-4-(methylsulfanyl)butanol or 2,2-dimethyl-4-(methylsulfanyl)butylamine.
Oxidation: 2,2-Dimethyl-4-(methylsulfinyl)butane or 2,2-dimethyl-4-(methylsulfonyl)butane.
Reduction: 2,2-Dimethyl-4-(methylsulfanyl)butane or 2,2-dimethyl-4-(methylsulfanyl)butanol.
Scientific Research Applications
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to the formation of different products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-[(methylsulfanyl)methyl]benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
- 1-Bromo-2,5-dimethyl-4-(methylsulfanyl)benzene
Uniqueness
1-Bromo-2,2-dimethyl-4-(methylsulfanyl)butane is unique due to its specific structural features, including the presence of both a bromine atom and a methylsulfanyl group on a butane backbone. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15BrS |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C7H15BrS/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3 |
InChI Key |
VQQLKZDJVNZGON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCSC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B13215402.png)
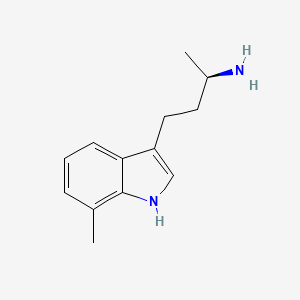


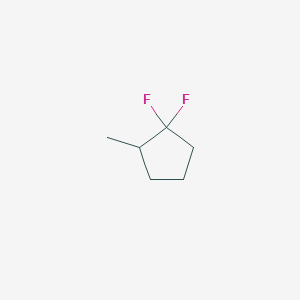
![3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
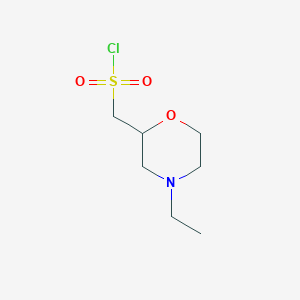

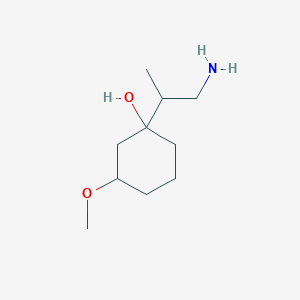
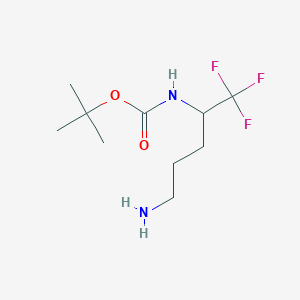
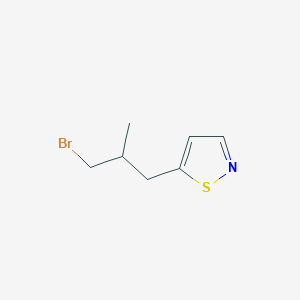
![3-(Chloromethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13215465.png)
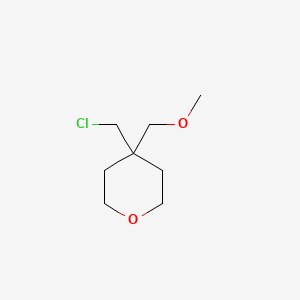
![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)
